N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide
Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide: is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an ethanediamide moiety linked to a phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide typically involves the condensation of 2,5-dimethylpyrrole with an appropriate amine and a phenyl-substituted ethanediamide. One common method involves the reaction of 2,5-dimethylpyrrole with N-phenylethanediamine under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in an organic solvent.
Major Products Formed:
Scientific Research Applications
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition disrupts essential metabolic pathways in microorganisms, leading to their growth inhibition or death . The compound’s structure-activity relationship studies have shown that the 2,5-dimethylpyrrole moiety is crucial for its biological activity .
Comparison with Similar Compounds
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its ability to inhibit key enzymes and its versatile reactivity make it a valuable compound in various fields of research .
Properties
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-9-11(2)17(10)16-14(19)13(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWDHOBXMFTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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